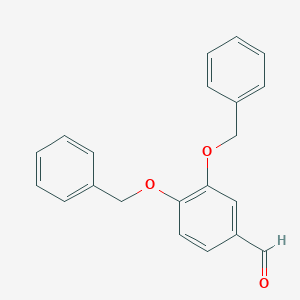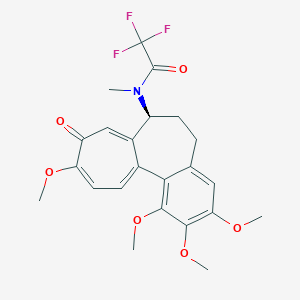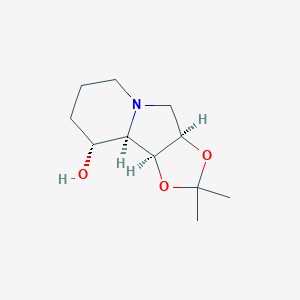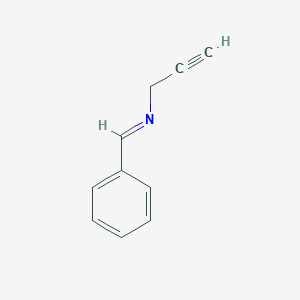
1H-Indol-3-tiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1H-Indole-3-thiol derivatives can be achieved through various methods. One common approach involves the base-catalyzed conjugate addition of thiols to indolyl acrylic acids followed by in situ decarboxylation, providing a straightforward route to functionalized 3-(1-thio)ethyl-1H-indoles (Gao et al., 2009). Additionally, a green synthetic protocol utilizing water as the solvent under neutral conditions has been developed for the synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols, highlighting the environmental friendliness of this method (Ramesh et al., 2011).
Molecular Structure Analysis
The molecular structure of 1H-Indole-3-thiol derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was elucidated through X-ray crystallography, FTIR, FT-Raman, and NMR analyses (Bhat et al., 2017). These studies provide valuable insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and properties.
Chemical Reactions and Properties
1H-Indole-3-thiol participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it can undergo highly enantioselective thiolation reactions, offering a pathway to 3-alkyl-indole or indoline derivatives with functional thiol groups (Chen et al., 2016). Additionally, transition metal-free direct C-H bond thiolation of indoles has been developed, further demonstrating the compound's chemical flexibility (Zou et al., 2012).
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
1H-Indol-3-tiol: y sus derivados han mostrado promesa en el tratamiento del cáncer. Exhiben propiedades que pueden inhibir el crecimiento de las células cancerosas y pueden utilizarse en el desarrollo de fármacos anticancerígenos . Los mecanismos específicos mediante los que estos compuestos afectan a las células cancerosas son un área activa de investigación, con el potencial de conducir a nuevas estrategias terapéuticas.
Actividad antimicrobiana
La investigación indica que los derivados del indol poseen propiedades antimicrobianas, lo que los hace valiosos en la lucha contra las enfermedades infecciosas. This compound se puede utilizar en la síntesis de compuestos que se dirigen a los microbios patógenos, ofreciendo una vía hacia nuevos antibióticos .
Tratamiento de trastornos
Los compuestos indólicos se están explorando por su potencial en el tratamiento de diversos trastornos dentro del cuerpo humano. Esto incluye trastornos neurológicos, donde This compound puede desempeñar un papel en el desarrollo de agentes neuroprotectores .
Síntesis de alcaloides
Los indoles son integrales para la estructura de muchos alcaloides naturales. This compound sirve como bloque de construcción en la síntesis de estas moléculas complejas, que tienen una amplia gama de efectos farmacológicos .
Reacciones multicomponente (MCR)
This compound: se utiliza en las MCR para crear una variedad de compuestos heterocíclicos. Estas reacciones son valiosas en la síntesis orgánica, lo que permite la construcción eficiente de diversas estructuras moleculares con actividad biológica potencial .
Desarrollo de analgésicos
Algunos derivados del indol han mostrado propiedades analgésicas, proporcionando alivio del dolor sin el alto índice ulcerogénico asociado con los analgésicos tradicionales. This compound podría ser un precursor en la síntesis de estos nuevos compuestos analgésicos .
Mecanismo De Acción
Target of Action
1H-Indole-3-thiol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-thiol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1H-Indole-3-thiol may also interact with similar biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that 1H-Indole-3-thiol may have a wide range of molecular and cellular effects.
Direcciones Futuras
While specific future directions for 1H-Indole-3-thiol are not mentioned in the retrieved papers, the study and development of indole derivatives continue to be a significant area of research in organic chemistry . The exploration of novel methods of synthesis and the investigation of their biological activities are potential areas of future research .
Propiedades
IUPAC Name |
1H-indole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFRUBQVZGVXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197392 | |
| Record name | 1H-Indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480-94-4 | |
| Record name | 1H-Indole-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)


![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)






![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)